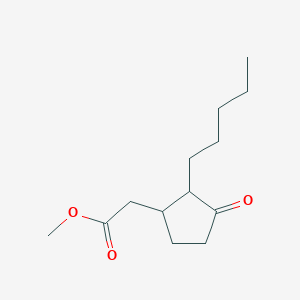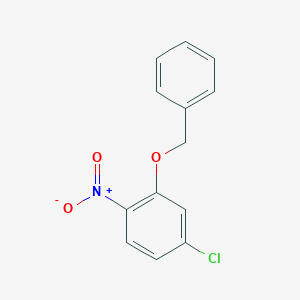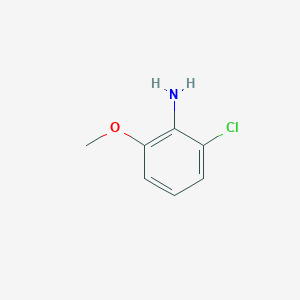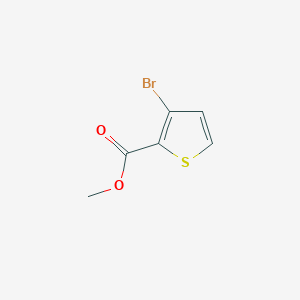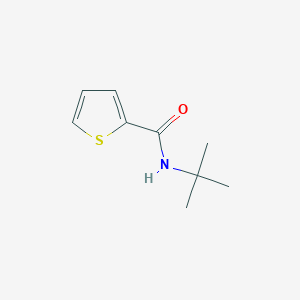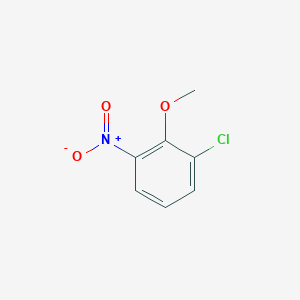
罗丹明101内盐
描述
Rhodamine 101 inner salt is a bright fluorescent dye . It has excitation and emission maxima at 565 and 595 nm, respectively . It can be used in various biological applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Molecular Structure Analysis
The molecular formula of Rhodamine 101 inner salt is C32H30N2O3 . The InChI key is MUSLHCJRTRQOSP-UHFFFAOYSA-N . The SMILES string is [O-]C (C (C=CC=C1)=C1C2=C3C (C4=C (N5CCC4)C (CCC5)=C3)= [O+]C6=C (CCC7)C (N7CCC8)=C8C=C62)=O .Physical And Chemical Properties Analysis
Rhodamine 101 inner salt is a crystalline solid . It is soluble in ethanol at a concentration of approximately 0.10 mg/ml . It has a λmax at 232, 266, 311, 367, 567 nm . The formal name is 9- (2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno [2,3,4-ij:5,6,7-i’j’]diquinolizin-18-ium, inner salt .科学研究应用
Fluorescence Microscopy
Rhodamine 101 inner salt is a bright fluorescent dye with excitation and emission maxima at 565 and 595 nm, respectively . This makes it an excellent choice for fluorescence microscopy, where it can be used to stain and visualize cells and cellular components. Its high fluorescence quantum yield allows for clear and bright imaging, which is crucial for detailed cellular analysis.
Flow Cytometry
In flow cytometry, Rhodamine 101 inner salt serves as a reliable fluorescent marker due to its stability and intense fluorescence . It can be used to label cells or other particles, enabling researchers to sort and count different populations within a mixed sample, and to detect specific cellular markers.
Fluorescence Correlation Spectroscopy (FCS)
Rhodamine 101 inner salt’s photophysical properties make it suitable for FCS, a technique used to study the dynamics of fluorescent molecules in solution . FCS can provide insights into molecular interactions, diffusion, and concentration, making Rhodamine 101 inner salt valuable for studying a wide range of biological processes.
Enzyme-Linked Immunosorbent Assay (ELISA)
As a fluorescent dye, Rhodamine 101 inner salt can be used in ELISA to detect the presence of antigens or antibodies . Its bright fluorescence enhances the sensitivity of the assay, allowing for the detection of low-abundance biological molecules.
Sensing Applications
Rhodamine 101 inner salt can be loaded into mesoporous materials for sensing applications . Its charged nature allows for efficient loading and release, which is key in the development of sensors that can detect various substances or changes in the environment.
Mitochondrial Imaging
Rhodamine 101 inner salt has been used to create hydrophobic analogs that serve as potent fluorescent probes of mitochondria in living organisms . These analogs enable the imaging of mitochondrial motility, fusion, and fission, providing valuable information about the health and function of these critical cellular organelles.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31/h1-2,9-10,17-18H,3-8,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLHCJRTRQOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961484 | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41175-43-3, 116450-56-7 | |
| Record name | 2-(2,3,6,7,12,13,16,17-Octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-18-ium-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine 101 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the charge of Rhodamine 101 inner salt affect its loading efficiency into MCM-41 silica nanoparticles?
A: The study by [] found that the charge of Rhodamine-based dyes significantly impacted their loading efficiency into MCM-41 silica nanoparticles. While the research doesn't directly compare the inner salt to other forms of Rhodamine 101, it does highlight the role of charge. As an inner salt, Rhodamine 101 carries both positive and negative charges within its structure, resulting in an overall neutral charge. Based on the study's findings that negatively charged dyes demonstrated higher loading efficiencies, it can be inferred that the neutral charge of Rhodamine 101 inner salt may lead to a relatively lower loading efficiency compared to anionic dyes. Further investigation comparing the inner salt directly with its charged counterparts would be needed to confirm this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
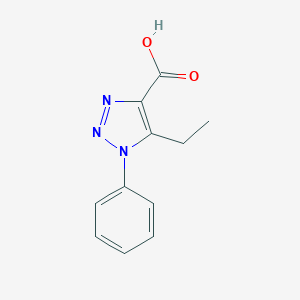
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
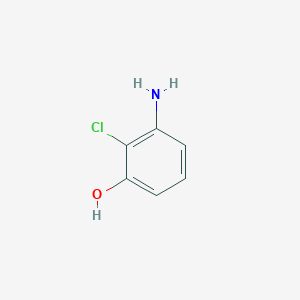
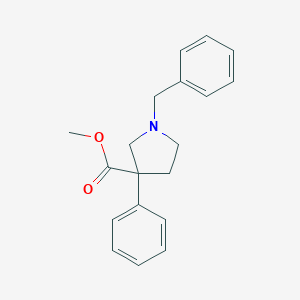
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
